

JH-II-127: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: JH-II-127

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An In-Depth Technical Guide on the Potent and Selective LRRK2 Inhibitor

This guide provides a comprehensive technical overview of **JH-II-127**, a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LRRK2 in neurodegenerative diseases such as Parkinson's disease.

Core Compound Information

JH-II-127, a pyrrolopyrimidine derivative, has emerged as a critical tool for studying the physiological and pathological roles of LRRK2.^{[1][2][3]} Its high potency and selectivity for both wild-type and mutant forms of LRRK2 make it a valuable research compound.^{[1][2][3]}

Property	Value	Reference
CAS Number	1700693-08-8	
Molecular Formula	C ₁₉ H ₂₁ ClN ₆ O ₃	
Molecular Weight	416.87 g/mol	
Purity	≥98% (typically assessed by HPLC)	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (up to 100 mM)	
Storage	Store at -20°C for long-term stability.	

Supplier and Purchasing Information

JH-II-127 is available from several commercial suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and not for human or veterinary use.

Supplier	Product Number	Available Quantities
Tocris Bioscience	5899	5 mg, 25 mg, 100 mg
Cayman Chemical	22905	1 mg, 5 mg, 10 mg
MedChemExpress	HY-112817	5 mg, 10 mg, 50 mg, 100 mg
Selleck Chemicals	S8628	5 mg, 10 mg, 50 mg, 100 mg
R&D Systems	5899/5	5 mg
TargetMol	T6995	5 mg, 10 mg, 50 mg, 100 mg

Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.

Biological Activity and Mechanism of Action

JH-II-127 is a highly potent inhibitor of LRRK2 kinase activity. Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a prime therapeutic target.^{[2][3]} **JH-II-127** exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.^{[1][2]}

In Vitro Potency

The inhibitory activity of **JH-II-127** has been quantified against various forms of LRRK2, demonstrating high potency, particularly against the pathogenic G2019S mutant.

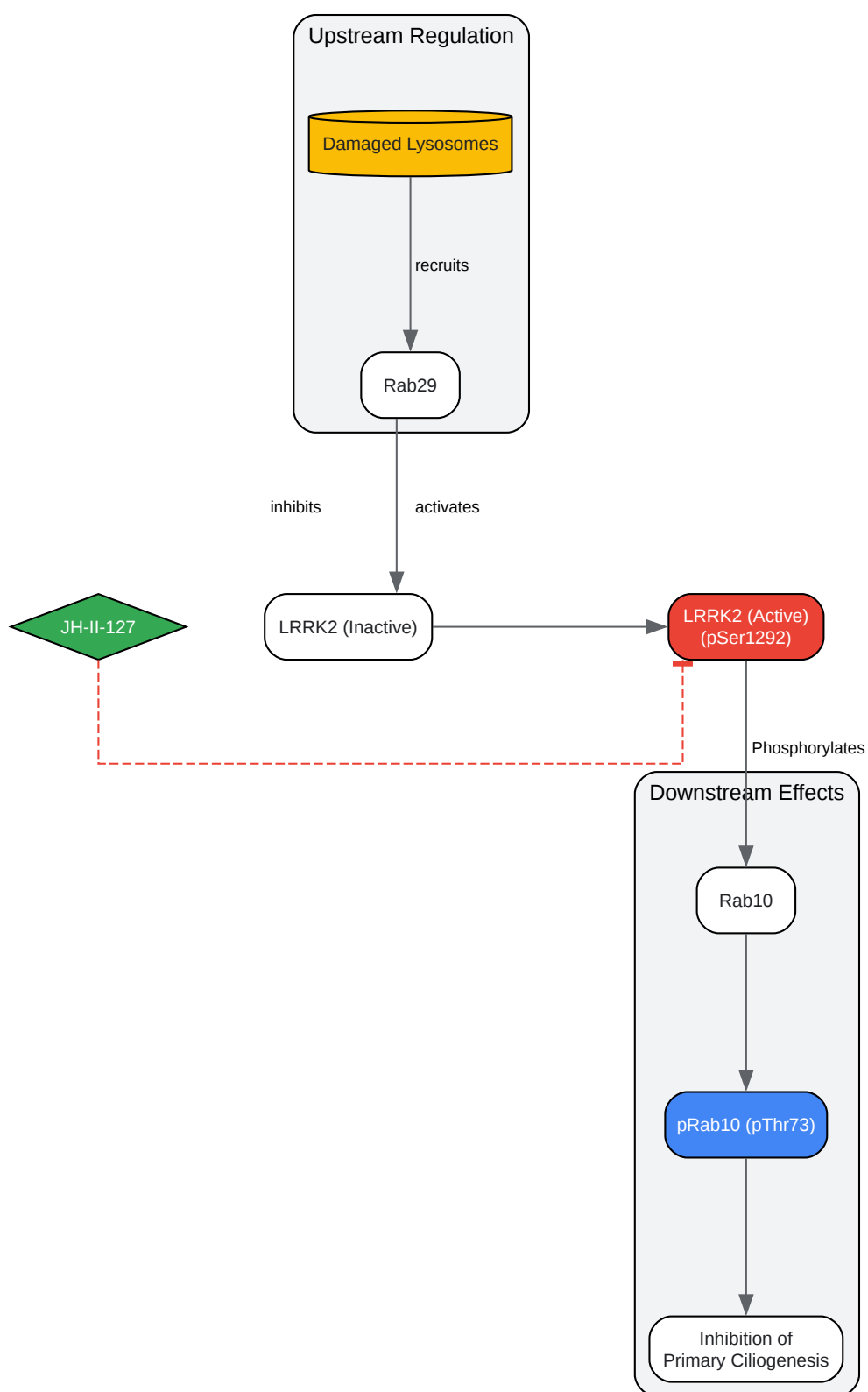
Target	IC ₅₀ (nM)	Reference
Wild-Type LRRK2	6.6	^[4]
G2019S Mutant LRRK2	2.2	^[4]
A2016T Mutant LRRK2	47.7	^[4]

Cellular Activity

In cellular assays, **JH-II-127** effectively inhibits the phosphorylation of LRRK2 at key sites, such as Ser910 and Ser935, at concentrations between 0.1 and 0.3 μ M.^{[1][2][3]} This inhibition has been demonstrated in various cell types, including HEK293 cells and human lymphoblastoid cells derived from Parkinson's disease patients.^[1]

LRRK2 Signaling Pathway and Inhibition by JH-II-127

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in a range of cellular processes, and its dysregulation is a key factor in Parkinson's disease pathogenesis. **JH-II-127**'s mechanism of action is centered on the direct inhibition of this kinase activity.



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Caption: LRRK2 signaling pathway and the inhibitory action of **JH-II-127**.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of **JH-II-127**, based on the methodologies described in the primary literature.

In Vitro LRRK2 Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of **JH-II-127** on LRRK2 kinase activity.

Objective: To measure the IC_{50} of **JH-II-127** against recombinant LRRK2.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing recombinant LRRK2 protein (wild-type or mutant), a kinase assay buffer, and a substrate (e.g., myelin basic protein or a peptide substrate like LRRKtide).^{[5][6]}
- **Inhibitor Addition:** **JH-II-127** is serially diluted and added to the reaction mixture, with a DMSO control.
- **Initiation:** The kinase reaction is initiated by the addition of radiolabeled ATP ($[γ-^{32}P]ATP$) and magnesium chloride.^[5] The reaction is incubated at 30°C for a specified time (e.g., 15-60 minutes).^[5]
- **Termination:** The reaction is stopped by the addition of SDS-PAGE loading buffer.^[5]
- **Detection:** The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen to detect the incorporation of the radiolabeled phosphate into the substrate.^[5]
- **Quantification:** The radioactivity of the phosphorylated substrate bands is quantified, and the IC_{50} value is calculated from the dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of **JH-II-127** to inhibit LRRK2 activity within a cellular context.

Objective: To determine the effect of **JH-II-127** on the phosphorylation of LRRK2 at Ser910 and Ser935 in cells.

Methodology:

- Cell Culture and Treatment: HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant) are cultured. The cells are then treated with increasing concentrations of **JH-II-127** or a vehicle control (DMSO) for a defined period (e.g., 90 minutes).^[1]
- Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (pSer910, pSer935) and total LRRK2.^[1] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

In Vivo Pharmacodynamic Analysis

This experiment evaluates the ability of **JH-II-127** to inhibit LRRK2 in a living organism.

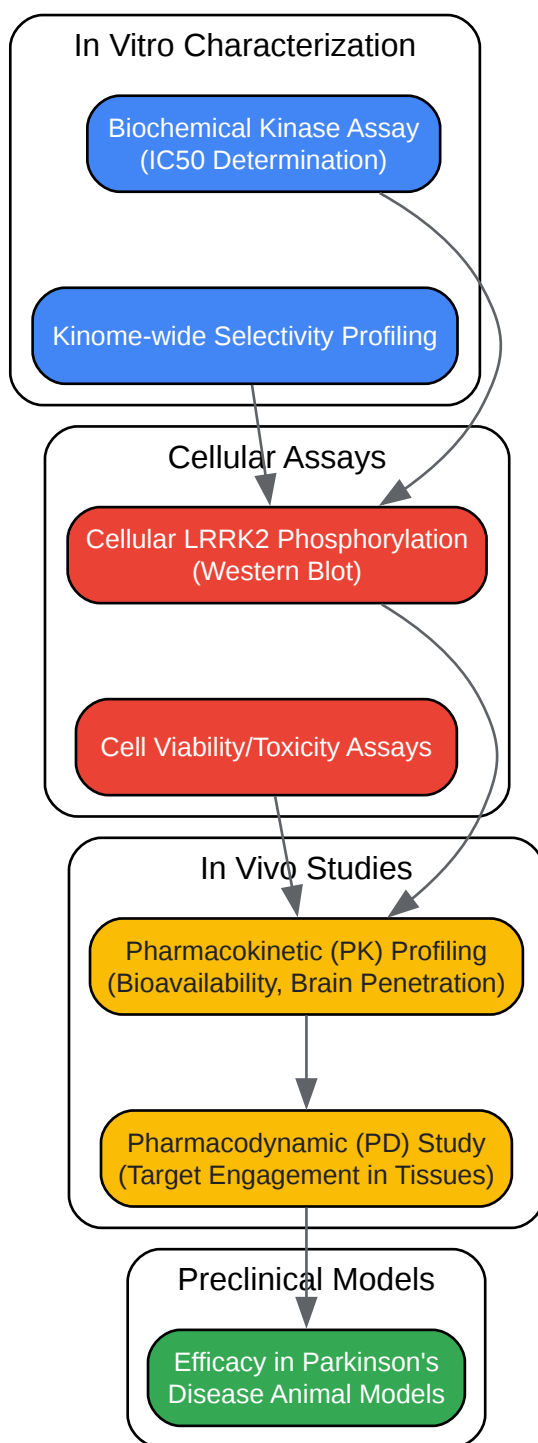
Objective: To assess the inhibition of LRRK2 phosphorylation in mouse tissues following oral administration of **JH-II-127**.

Methodology:

- Animal Dosing: Mice are administered **JH-II-127** orally at various doses (e.g., 30 mg/kg).[1]
[2]
- Tissue Collection: At specified time points after dosing, the animals are euthanized, and tissues of interest (e.g., brain, spleen, kidney) are collected.[1]
- Tissue Processing: The tissues are homogenized in lysis buffer, and the protein concentration is determined.
- Western Blotting: The tissue lysates are analyzed by Western blotting as described in the cellular assay protocol to assess the levels of phosphorylated and total LRRK2.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel LRRK2 inhibitor like **JH-II-127**.



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Caption: A generalized experimental workflow for the evaluation of LRRK2 inhibitors.

Conclusion

JH-II-127 is a powerful research tool for investigating the complex biology of LRRK2. Its high potency, selectivity, and in vivo activity make it an invaluable compound for validating LRRK2 as a therapeutic target and for exploring the downstream consequences of LRRK2 inhibition. This guide provides a foundational resource for researchers embarking on studies involving **JH-II-127**.

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